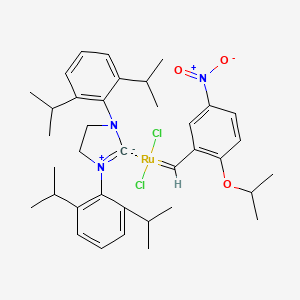

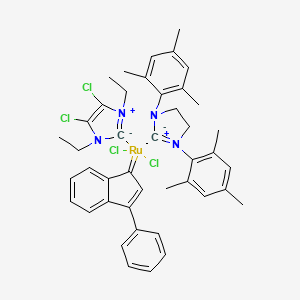

1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) dichloride Nitro-Grela SiPr

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SIPr is a type of N-heterocyclic carbene (NHC) ligand . It’s used as a catalyst in various chemical reactions, including the transformation of organometallic iron complexes, selective production of 5-hydroxymethylfurfural from glucose and fructose, annulation of heterocycles via redox processing, cyclotrimerization of isocyanates, and ring-opening alkylation .

Molecular Structure Analysis

SIPr has the empirical formula C27H38N2 and a molecular weight of 390.60 . Its structure includes an imidazolidin-2-ylidene ring flanked by two 2,6-di-i-propylphenyl groups .Chemical Reactions Analysis

As a catalyst, SIPr is involved in various chemical reactions. For example, it can catalyze the transformation of organometallic iron complexes and the selective production of 5-hydroxymethylfurfural from glucose and fructose .Physical And Chemical Properties Analysis

SIPr is a solid at room temperature. It has a melting point of 170-175 °C and should be stored at temperatures below -20°C .科学的研究の応用

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, such as those found in the general class to which Nitro-Grela SiPr belongs, have been extensively reviewed for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing for new antitumor drugs. Their structures are of interest for synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Ruthenium Compounds in Cancer Therapy

Ruthenium-based compounds, due to their varied oxidation states and ligand substitution kinetics, have garnered attention as potential drug candidates. Their reduced toxicity compared to platinum-based complexes and their promising cytotoxic profiles in anticancer activities highlight their suitability for biological applications. Notable compounds include imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] (NAMI-A) and organometallic ruthenium(II) compounds, which have shown promising results in preclinical studies (Motswainyana, W. M., & Ajibade, P. A., 2015).

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles are structurally unique, making their derivatives potent for various applications including anticancer, antimicrobial, and antiparasitic drugs. Their ability to act as artificial diagnostics and pathological probes highlights their importance in medicinal chemistry. The review of current research and applications of nitroimidazole compounds suggests a vibrant field with significant potential for developing multipurpose medicinal and diagnostic tools (Li, Z.-Z. et al., 2018).

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the organometallic iron complexes . These complexes play a crucial role in various chemical reactions due to their unique properties such as redox activity, ability to form multiple bonds, and diverse coordination chemistry.

Mode of Action

The compound acts as a catalyst and facilitates the transformation of organometallic iron complexes. It interacts with these complexes and modifies their structure, thereby enhancing their reactivity and enabling them to participate in various chemical reactions.

Biochemical Pathways

The compound affects several biochemical pathways. It facilitates the selective production of 5-hydroxymethylfurfural from glucose and fructose . It also aids in the annulation of heterocycles via redox processing . These pathways lead to the formation of important chemical compounds that have wide-ranging applications in various industries.

特性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C10H11NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYZAHSVLHMEHO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49Cl2N3O3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)